

Chemical properties of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

CAS No.: 133373-31-6

Cat. No.: B2424378

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An In-depth Technical Guide to the Chemical Properties of **3-(2-Chlorophenyl)-2-hydroxypropanoic acid**

Foreword: Unveiling a Versatile Pharmaceutical Building Block

3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a bifunctional organic molecule that holds significant promise as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a carboxylic acid, a secondary alcohol, and a chlorinated phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive exploration of its chemical properties, synthesis, and characterization, grounded in established chemical principles and supported by available data. Our objective is to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Profile

Understanding the fundamental structure and properties of a molecule is the cornerstone of its application in synthesis. **3-(2-Chlorophenyl)-2-hydroxypropanoic acid** is a derivative of propanoic acid, characterized by a hydroxyl group at the alpha-position (C2) and a 2-chlorophenyl group at the beta-position (C3).

Chemical Identity

A consistent and unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The following table summarizes the key identifiers for **3-(2-Chlorophenyl)-2-hydroxypropanoic acid**.

Identifier	Value	Source
IUPAC Name	3-(2-chlorophenyl)-2-hydroxypropanoic acid	N/A
CAS Number	133373-31-6	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[2]
Molecular Weight	200.62 g/mol	[3]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CC(C(=O)O)O)Cl</chem>	[2]
InChI	InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)	[2]
InChIKey	VKBJHUQUYGMTJL-UHFFFAOYSA-N	[2]

Computed Physicochemical Properties

While experimental data for this specific molecule is limited, computational models provide valuable predictions for its physicochemical behavior. These properties are crucial for anticipating its solubility, reactivity, and pharmacokinetic profile in drug development contexts.

Property	Predicted Value	Source
Monoisotopic Mass	200.02402 Da	[2]
XLogP	1.8	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
pKa (Acidic)	~3.8 (Estimated)	[4]

The predicted XLogP value of 1.8 suggests moderate lipophilicity. The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens, chlorine) indicates that its solubility will be dependent on the pH and the nature of the solvent. The estimated pKa, analogous to lactic acid (pKa 3.86), confirms its acidic nature, which is a key determinant of its behavior in physiological environments and separation protocols.[4]

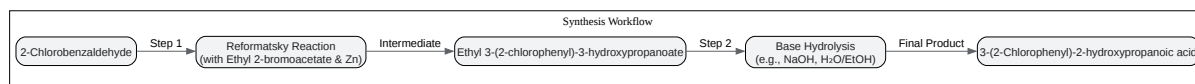
Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of **3-(2-Chlorophenyl)-2-hydroxypropanoic acid** are central to its utility as a chemical intermediate.

General Synthetic Strategies

3-Aryl-2-hydroxypropanoic acids are key intermediates for various pharmaceutically important compounds.[5] Their synthesis often involves the creation of the C2-C3 bond and the introduction of the hydroxyl and carboxyl functionalities. A common and effective strategy involves the reaction of an aryl aldehyde with a suitable three-carbon synthon.

A plausible synthetic route starting from 2-chlorobenzaldehyde is outlined below. This multi-step process leverages well-established organic reactions, ensuring a logical and reproducible pathway.



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Caption: Generalized workflow for the synthesis of **3-(2-Chlorophenyl)-2-hydroxypropanoic acid**.

Reactivity Profile

The reactivity of this molecule is governed by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the substituted aromatic ring.

- **Carboxylic Acid Group:** This group is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as:
 - **Esterification:** Reaction with alcohols under acidic conditions to form esters.
 - **Amide Formation:** Activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with amines to yield amides. This is a crucial step in building more complex drug-like molecules.
- **Secondary Alcohol Group:** The hydroxyl group can be:
 - **Oxidized:** Using mild oxidizing agents to form the corresponding α -keto acid, 3-(2-chlorophenyl)-2-oxopropanoic acid.
 - **Alkylated/Acylated:** To form ethers or esters, which can serve as protecting groups or introduce new functionalities.
- **Aromatic Ring:** The 2-chlorophenyl group can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director but is deactivating, while the alkyl side chain is

a weak ortho-, para-director and activating. The steric hindrance from the side chain will likely favor substitution at the para-position (C5) relative to the chlorine atom.

The molecule is stable under normal ambient and anticipated storage conditions.[6] However, it should be kept away from strong oxidizing agents and bases. As with similar propanoic acids, it may cause skin and eye irritation.[7]

Spectroscopic Characterization: An Analytical Blueprint

Precise characterization is non-negotiable for verifying the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for **3-(2-Chlorophenyl)-2-hydroxypropanoic acid** based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The integration of these signals should correspond to the number of protons in each environment.

Proton Environment	Predicted δ (ppm)	Predicted Multiplicity	Coupling To	Rationale
Carboxylic Acid (-COOH)	10.0 - 12.0	Broad Singlet	-	Acidic proton, often broad due to hydrogen bonding and exchange.[8]
Aromatic (Ar-H)	7.2 - 7.5	Multiplet	Other Ar-H	Complex splitting due to coupling between adjacent aromatic protons.
Methine (CH-OH)	4.3 - 4.5	Doublet of Doublets (dd)	-CH ₂ -	Coupled to the two diastereotopic methylene protons.
Methylene (-CH ₂ -)	2.9 - 3.2	Multiplet	-CH(OH)-	Protons are diastereotopic due to the adjacent chiral center, leading to complex splitting.
Alcohol (-OH)	3.0 - 5.0	Broad Singlet	-	Signal can be broad and its position variable; may exchange with D ₂ O.[8]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of distinct carbon environments.

Carbon Environment	Predicted δ (ppm)	Rationale
Carbonyl (-C=O)	175 - 180	Typical range for a carboxylic acid carbon.
Aromatic (Ar-C)	125 - 140	Six distinct signals are expected due to the substitution pattern.
Methine (-CHOH)	70 - 75	Carbon attached to an oxygen atom is deshielded.
Methylene (-CH ₂ -)	38 - 42	Aliphatic carbon adjacent to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[9]

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Appearance
O-H (Carboxylic Acid)	Stretch	2500 - 3300	Very Broad, Strong
O-H (Alcohol)	Stretch	3200 - 3550	Broad, overlaps with acid O-H
C-H (Aromatic)	Stretch	3000 - 3100	Sharp, Medium
C-H (Aliphatic)	Stretch	2850 - 3000	Medium
C=O (Carboxylic Acid)	Stretch	1700 - 1725	Strong, Sharp
C=C (Aromatic)	Stretch	1450 - 1600	Medium to Weak
C-O (Acid & Alcohol)	Stretch	1000 - 1300	Strong
C-Cl	Stretch	750 - 800	Strong

The IR spectrum provides a rapid and effective method to confirm the presence of the key hydroxyl and carbonyl functionalities.[10]

Mass Spectrometry (MS)

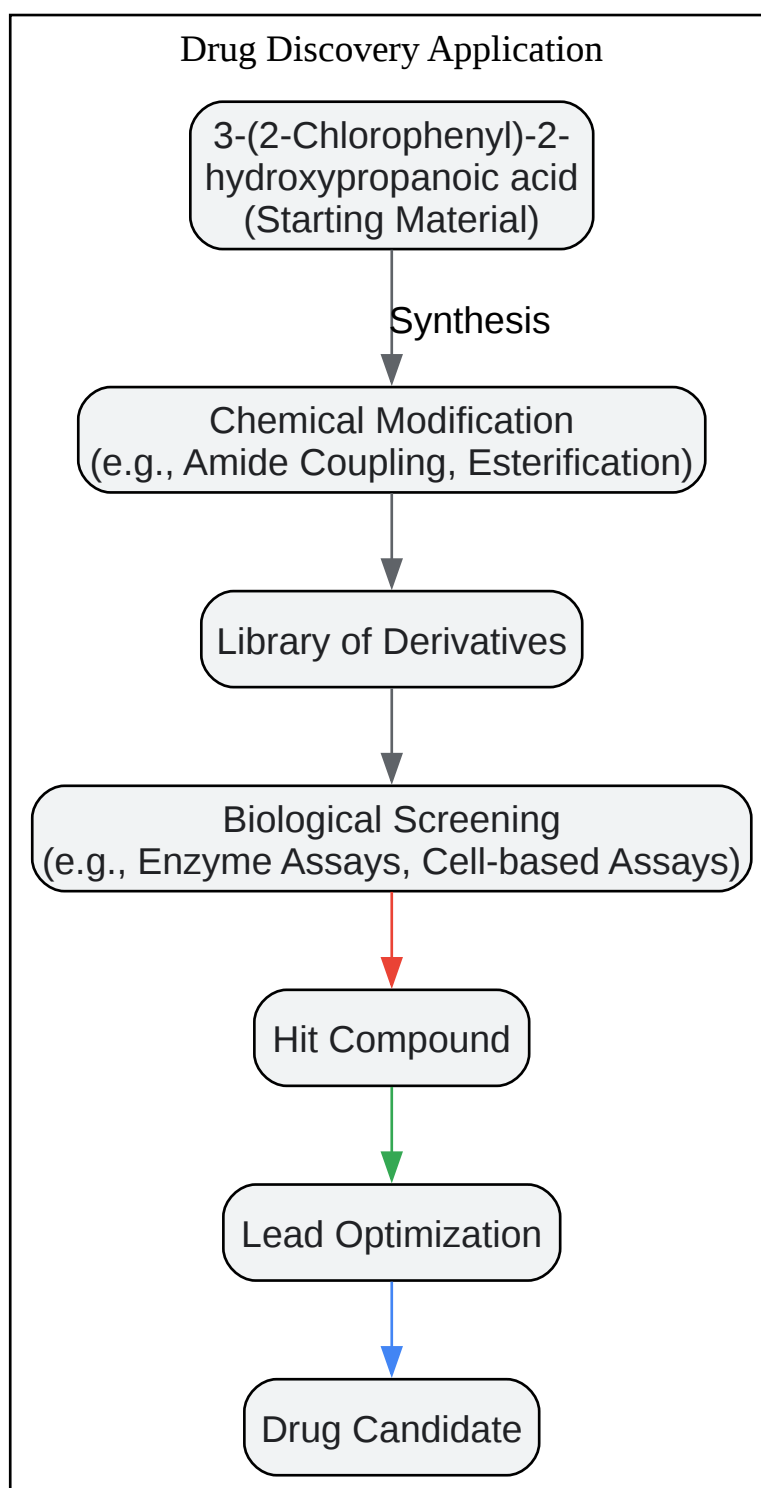
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

- **Molecular Ion (M^+):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight ($m/z \approx 200$).
- **Isotopic Pattern:** A key feature will be the presence of a prominent $M+2$ peak at $m/z \approx 202$, with an intensity of approximately one-third of the M^+ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$).
- **Fragmentation:** Common fragmentation pathways would include the loss of water ($[M-\text{H}_2\text{O}]^+$) from the alcohol and the loss of the carboxyl group ($[M-\text{COOH}]^+$). The predicted collision cross-section data from PubChem further aids in structural confirmation.[2]

Role in Drug Discovery and Development

The true value of an intermediate like **3-(2-Chlorophenyl)-2-hydroxypropanoic acid** lies in its potential to serve as a starting point for the synthesis of biologically active molecules.

Derivatives of chlorophenyl-containing scaffolds have shown promise in various therapeutic areas.[11][12] For example, some pyrrolidine-2,5-dione derivatives containing a 2-chlorophenyl group have demonstrated significant anticonvulsant activity.[12]



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Caption: Role of the title compound as a scaffold in a typical drug discovery workflow.

Experimental Protocol: Synthesis via Reformatsky Reaction

This section provides a detailed, self-validating protocol for the synthesis and subsequent characterization of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

- Principle: The Reformatsky reaction is a classic method for forming β -hydroxy esters. It involves the reaction of an aldehyde or ketone with an α -halo ester in the presence of zinc metal. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a zinc enolate), which then adds to the carbonyl group of the aldehyde.
- Procedure:
 - Activate zinc dust (2.0 eq) by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum. This removes the passivating oxide layer, ensuring reactivity.
 - To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated zinc and dry tetrahydrofuran (THF).
 - Add a solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromoacetate (1.5 eq) in dry THF dropwise to the stirred zinc suspension.
 - The reaction is often initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.
 - After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until TLC analysis indicates the consumption of the aldehyde.
 - Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl). This hydrolyzes the zinc alkoxide intermediate and dissolves zinc salts.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude β -hydroxy ester.
- Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

- Principle: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is then protonated with acid to give the final carboxylic acid.
- Procedure:
 - Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
 - Add a solution of sodium hydroxide (2-3 eq) in water.
 - Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.[\[13\]](#)
 - Cool the mixture and remove the ethanol under reduced pressure.
 - Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M HCl. The product should precipitate as a solid.
 - Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
 - Recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) can be performed for further purification.[\[14\]](#)

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